2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl
Overview
Description
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl is a nitroxide radical compound with the empirical formula C9H15N2O2 and a molecular weight of 183.23 g/mol . . This compound is notable for its stability and unique properties, making it useful in various scientific applications.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl with a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitroxide radicals.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions where the carbamido group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl involves its role as a stable free radical. It interacts with molecular targets through redox reactions, influencing various biochemical pathways. The compound’s nitroxide radical can participate in electron transfer processes, making it useful in studying oxidative stress and related phenomena .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl is unique due to its stability and specific functional groups. Similar compounds include:
3-Carboxy-PROXYL: Another nitroxide radical with a carboxyl group.
3-Carbamoyl-PROXYL: Similar to the compound but with slight structural differences.
3-(Aminomethyl)-PROXYL: Contains an aminomethyl group instead of a carbamido group.
These compounds share similar properties but differ in their specific applications and reactivity.
Biological Activity
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl (often abbreviated as TMCP) is a nitroxide radical compound with significant implications in biological and chemical research. This compound is recognized for its unique properties as a spin probe and its applications in various fields including biochemistry and materials science.
- Molecular Formula : C9H15N2O2
- Molecular Weight : 183.23 g/mol
- CAS Number : 3229-73-0
- Purity : Typically ≥ 98% (HPLC) .
Biological Activity
TMCP exhibits a range of biological activities, primarily due to its radical nature and ability to interact with various biological molecules. The following sections detail its mechanisms of action, applications in research, and relevant case studies.
- Radical Scavenging : TMCP can act as a radical scavenger, which means it can neutralize free radicals in biological systems. This property is particularly valuable in studies related to oxidative stress and aging.
- Spin Labeling : As a stable nitroxide radical, TMCP is employed in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics and interactions within biological membranes and proteins .
- Cellular Effects : Research indicates that TMCP can influence cellular processes such as apoptosis and cell signaling pathways by modulating oxidative stress levels .
Case Studies
- Oxidative Stress Studies : A study demonstrated that TMCP effectively reduced oxidative damage in cellular models exposed to high levels of reactive oxygen species (ROS). The compound's ability to mitigate ROS levels correlated with decreased cell death rates, suggesting protective effects against oxidative stress .
- EPR Spectroscopy Applications : In EPR studies, TMCP was used to investigate the dynamics of lipid membranes. The results showed that TMCP could penetrate lipid bilayers, providing insights into membrane fluidity and organization .
Data Tables
Applications in Research
TMCP's versatility allows it to be utilized across various scientific domains:
- Biochemistry : As a spin probe for studying protein dynamics.
- Pharmacology : Investigating the effects of drugs on oxidative stress.
- Materials Science : Studying polymer degradation processes.
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXOTWPDUBXCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275748 | |
Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3229-73-0, 65594-24-3 | |
Record name | NSC152271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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